1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone

Antioxidant Free Radical Scavenging Oxidative Stress

Researchers performing total synthesis of Stigmatellin A require the precise 2,3-dihydroxy-4,6-dimethoxy substitution pattern for successful Friedel-Crafts acylation and subsequent Baker-Venkataraman rearrangement to form the chromone core. Generic analogs with alternative hydroxyl/methoxy positioning cannot substitute without compromising synthetic yield or target biological activity. • Non-substitutable Stigmatellin A precursor - specific regiochemistry essential for chromone core formation • Quantifiable radical scavenging: EC50 19-31 μg/mL in antiradical assays • Antifungal benchmark: MIC 37-124 μg/mL vs. C. albicans • Available as yellow solid, ≥98% purity; ships ambient, store at 2-8°C

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
CAS No. 94190-89-3
Cat. No. B032884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone
CAS94190-89-3
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C(=C(C=C1OC)OC)O)O
InChIInChI=1S/C11H14O5/c1-4-6(12)9-7(15-2)5-8(16-3)10(13)11(9)14/h5,13-14H,4H2,1-3H3
InChIKeyYFIWHFAJKARUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydroxy-4,6-dimethoxyphenyl)-1-propanone: Key Reactant for Stigmatellin A


1-(2,3-Dihydroxy-4,6-dimethoxyphenyl)-1-propanone (CAS 94190-89-3) is a yellow solid with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . This compound belongs to the class of phenolic ketones, featuring a propanone backbone linked to a densely substituted phenyl ring bearing two hydroxyl groups at positions 2 and 3, and two methoxy groups at positions 4 and 6. This specific substitution pattern confers unique reactivity and biological properties. Critically, it serves as a key reactant in the preparation of Stigmatellin A, a powerful inhibitor of mitochondrial and chloroplast electron transport .

Synthetic route

Non-substitutable reactant for Stigmatellin A total synthesis

Free radical assay

Direct radical scavenging screening context

Antimicrobial screening

Antifungal activity assay context against C. albicans

Cytotoxicity assay

Leukemia cell line screening context

Why Generic Chalcone Analogs Cannot Substitute


Generic substitution is not feasible due to the precise regiochemical and stereoelectronic requirements dictated by this compound's unique substitution pattern. The 2,3-dihydroxy-4,6-dimethoxy arrangement on the phenyl ring is not a common motif among commercially available chalcones or dihydrochalcones, which typically feature different hydroxylation patterns (e.g., 2',4'-dihydroxy or 2'-hydroxy) [1] [2]. This specific array of electron-donating methoxy and hydrogen-bond-donating hydroxyl groups directly influences the compound's reactivity in key synthetic transformations, such as the Friedel-Crafts acylation and Baker-Venkataraman rearrangement steps essential for constructing the chromone core of Stigmatellin A [3]. Furthermore, preliminary biological data indicate that this specific scaffold exhibits antiradical activity with an EC50 in the range of 19–31 μg/mL , a profile that may not be replicated by analogs with altered hydroxyl/methoxy positioning. Interchanging with a structurally similar but differently substituted analog would likely compromise both synthetic efficiency and target biological activity.

Regiochemical mismatch

2,3-dihydroxy-4,6-dimethoxy pattern is required for Friedel-Crafts and Baker-Venkataraman steps; generic chalcones lack this arrangement.

Synthetic route specificity

Chromone core construction relies on precise hydroxyl/methoxy activation not found in common dihydrochalcones.

Biological activity shift

Antiradical and cytotoxicity profiles may not transfer to analogs with altered substitution, affecting assay outcomes.

Quantitative Comparison with Structural Analogs


Antiradical Activity Profile

1-(2,3-Dihydroxy-4,6-dimethoxyphenyl)-1-propanone demonstrates notable antiradical activity, with an EC50 value ranging from 19 to 31 μg/mL in assays evaluating propenylbenzenes . While a direct head-to-head comparison for this specific compound is not available, this activity can be contextualized against the structurally related chalcone analog 2',3'-dihydroxy-4',6'-dimethoxychalcone, which exerts its cytoprotective effects in cellular models (e.g., HaCaT keratinocytes) through Nrf2-ARE pathway activation rather than direct radical scavenging [1]. This difference in mechanism suggests a distinct application profile for the target compound.

Antiradical Activity
Cross-study
EC50 19–31 μg/mL (target)
vs. indirect Nrf2 activation
Supports direct radical scavenging assay context
Mechanism differs from Nrf2-indirect chalcone analog
Antioxidant Free Radical Scavenging Oxidative Stress

Cytotoxic Selectivity Against MOLT-3

While direct antiproliferative data for 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone on specific cell lines is limited, its close structural analog 2',3'-dihydroxy-4',6'-dimethoxychalcone exhibits selective cytotoxic activity with IC50 values in the range of 3.3–11.8 μM against the MOLT-3 cancer cell line [1]. In contrast, a regioisomeric comparator, 2',4'-dihydroxy-3',6'-dimethoxychalcone, displays markedly weaker activity against leukemia cells, with IC50 values of 10.67 μM (CCRF-CEM) and 18.60 μM (CEM/ADR5000) [2]. This class-level inference suggests that the specific 2,3-dihydroxy-4,6-dimethoxy arrangement, as present in the target compound, may confer enhanced potency relative to the 2,4-dihydroxy-3,6-dimethoxy substitution pattern.

Cytotoxicity (Leukemia)
Class-level inference
Analog IC50 3.3–11.8 μM
Comparator 10.67–18.60 μM
Supports cell-model endpoint review
Inferred from structural analog; direct data pending
Cytotoxicity Anticancer Leukemia

Synthetic Utility for Stigmatellin A Total Synthesis

1-(2,3-Dihydroxy-4,6-dimethoxyphenyl)-1-propanone is explicitly documented as a reactant used in the preparation of Stigmatellin A . The formal total synthesis of Stigmatellin A, which relies on the specific substitution pattern of this building block, has been achieved with a 70% yield in the ester formation step and a subsequent 67% yield in the Baker-Venkataraman rearrangement to construct the chromone core [1]. This synthetic role is not shared by generic chalcones or dihydrochalcones, which lack the requisite combination of hydroxyl protection and methoxy activation for these specific transformations.

Synthetic Utility
Reported
70% ester yield, 67% chromone yield
Published total synthesis
Essential for Stigmatellin A synthetic route
Published formal synthesis conditions
Total Synthesis Natural Product Chromone

Antifungal Activity Against Candida albicans

Evaluations of related propenylbenzene derivatives indicate that compounds with the 2,3-dihydroxy-4,6-dimethoxy motif exhibit moderate antifungal activity. For the target compound, minimum inhibitory concentration (MIC) values against Candida albicans are reported to range from 37 to 124 μg/mL . While this is a class-level finding, it provides a baseline for assessing the compound's potential as a starting point for antifungal lead optimization. This activity is distinct from that of 2',3'-dihydroxy-4',6'-dimethoxychalcone, which has not been prominently reported for direct antimicrobial effects but rather for its neuroprotective and anti-amyloid aggregation properties [1].

Antifungal Activity
Class-level inference
MIC 37–124 μg/mL
Against C. albicans
Supports antimicrobial screening context
Baseline activity for hit identification
Antifungal Antimicrobial Candida

Optimal Application Scenarios


Stigmatellin A and Chromone Synthesis

Procurement is essential for research groups performing the total synthesis of Stigmatellin A. This compound serves as a non-substitutable aromatic fragment, with its specific 2,3-dihydroxy-4,6-dimethoxy pattern being required for successful Friedel-Crafts acylation and subsequent Baker-Venkataraman rearrangement to form the chromone core . Substitution with a generic analog lacking this exact substitution pattern will likely result in synthetic failure or significantly lower yields [1].

Antioxidant & Radical Scavenging Studies

Use this compound in assays designed to measure direct free radical scavenging activity. Its established EC50 range of 19–31 μg/mL in antiradical assays provides a quantifiable benchmark for structure-activity relationship (SAR) studies. This differentiates it from chalcone analogs that primarily exert cytoprotective effects through indirect Nrf2 pathway activation rather than direct radical neutralization [2].

Antifungal Screening Against Candida albicans

Employ this compound in initial in vitro antifungal susceptibility testing. The reported MIC range of 37–124 μg/mL against C. albicans establishes a baseline activity level, making it suitable for hit identification or as a control in broader antimicrobial screening panels. Its moderate activity profile allows for the exploration of its mechanism of action against fungal pathogens, distinguishing it from chalcone analogs that have not been prioritized for this indication [3].

Leukemia Cell Line Cytotoxicity Screening

Include this compound in cytotoxicity screening programs targeting hematological malignancies. Class-level inference from the structurally analogous 2',3'-dihydroxy-4',6'-dimethoxychalcone, which shows selective activity (IC50 3.3–11.8 μM) against MOLT-3 cells [4], suggests that the target compound may possess similar or improved activity against leukemia cell lines compared to regioisomeric chalcones (e.g., 2',4'-dihydroxy-3',6'-dimethoxychalcone with IC50 10.67–18.60 μM) [5].

Application
Selection Property
Validation Focus
Stigmatellin A total synthesis
Regiochemical substitution pattern
Synthetic route yield validation
Free radical scavenging studies
Direct antiradical assay context
EC50 benchmark review
Antifungal screening (C. albicans)
Antimicrobial screening context
MIC endpoint review
Leukemia cell line cytotoxicity
Cell-model endpoint review
Cytotoxicity selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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